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molecular formula C11H17NO B8449197 (2R)-1-[Benzyl(methyl)amino]propan-2-ol

(2R)-1-[Benzyl(methyl)amino]propan-2-ol

Cat. No. B8449197
M. Wt: 179.26 g/mol
InChI Key: WLQCOCGZDBXUME-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183246B2

Procedure details

Put 8.00 g (45.13 mmol) 1-[benzyl(methyl)amino]acetone in 40 ml methanol. Add, at RT in portions with stirring, 854 mg (22.57 mmol) sodium borohydride. Stir for 30 min at RT and then for a further 30 min under reflux. Concentrate by evaporation and take up the residue in water. Extract twice with ethyl acetate, wash the combined organic phases once with satd. sodium hydrogencarbonate solution, dry over magnesium sulphate and concentrate by evaporation. 7.80 g (81.9% of theor.) of the target compound is obtained without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
854 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:13])[CH2:9][C:10]([CH3:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([N:8]([CH3:13])[CH2:9][CH:10]([OH:11])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)C)C
Step Two
Name
Quantity
854 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add, at RT in portions
STIRRING
Type
STIRRING
Details
Stir for 30 min at RT
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
for a further 30 min under reflux
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate by evaporation
EXTRACTION
Type
EXTRACTION
Details
Extract twice with ethyl acetate
WASH
Type
WASH
Details
wash the combined organic phases once with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium hydrogencarbonate solution, dry over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by evaporation
CUSTOM
Type
CUSTOM
Details
7.80 g (81.9% of theor.) of the target compound is obtained without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08183246B2

Procedure details

Put 8.00 g (45.13 mmol) 1-[benzyl(methyl)amino]acetone in 40 ml methanol. Add, at RT in portions with stirring, 854 mg (22.57 mmol) sodium borohydride. Stir for 30 min at RT and then for a further 30 min under reflux. Concentrate by evaporation and take up the residue in water. Extract twice with ethyl acetate, wash the combined organic phases once with satd. sodium hydrogencarbonate solution, dry over magnesium sulphate and concentrate by evaporation. 7.80 g (81.9% of theor.) of the target compound is obtained without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
854 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:13])[CH2:9][C:10]([CH3:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([N:8]([CH3:13])[CH2:9][CH:10]([OH:11])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(=O)C)C
Step Two
Name
Quantity
854 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add, at RT in portions
STIRRING
Type
STIRRING
Details
Stir for 30 min at RT
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
for a further 30 min under reflux
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate by evaporation
EXTRACTION
Type
EXTRACTION
Details
Extract twice with ethyl acetate
WASH
Type
WASH
Details
wash the combined organic phases once with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium hydrogencarbonate solution, dry over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by evaporation
CUSTOM
Type
CUSTOM
Details
7.80 g (81.9% of theor.) of the target compound is obtained without further purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(CC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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